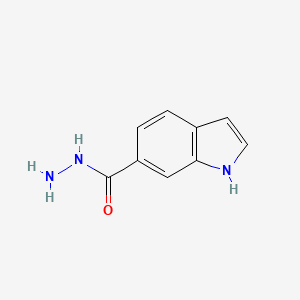

1H-Indole-6-carbohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

1H-indole-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMFFGBZQDGHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618282 | |

| Record name | 1H-Indole-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851211-74-0 | |

| Record name | 1H-Indole-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole 6 Carbohydrazide and Its Derivatives

Classical and Contemporary Synthetic Routes to 1H-Indole-6-carbohydrazide

The construction of the this compound scaffold generally relies on a foundational multi-step approach originating from indole-6-carboxylic acid. This involves the activation of the carboxylic acid, typically through esterification, followed by reaction with hydrazine (B178648).

A primary and widely adopted route to this compound begins with the corresponding indole-6-carboxylic acid. nih.gov This precursor undergoes esterification to enhance the reactivity of the carboxyl group towards nucleophilic substitution. A common method involves the reaction of indole-6-carboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like concentrated sulfuric acid, to yield the corresponding alkyl indole-6-carboxylate. nih.govnih.gov For instance, methyl 1H-indole-6-carboxylate can be synthesized from indole-6-carboxylic acid. nih.govambeed.com In one specific example, the N-methylation of methyl 1H-indole-6-carboxylate was achieved using methyl iodide and potassium hydroxide (B78521) in acetone (B3395972) to produce methyl 1-methyl-1H-indole-6-carboxylate. nih.gov

| Starting Material | Reagents | Product | Reference |

| Indole-6-carboxylic acid | Methanol, Sulfuric Acid | Methyl 1H-indole-6-carboxylate | nih.gov |

| Indole-6-carboxylic acid | Iodomethane, Potassium Carbonate, DMF | Methyl 1H-indole-6-carboxylate | ambeed.com |

| Methyl 1H-indole-6-carboxylate | Methyl iodide, Potassium Hydroxide, Acetone | Methyl 1-methyl-1H-indole-6-carboxylate | nih.gov |

The quintessential step in forming the carbohydrazide (B1668358) moiety is the hydrazinolysis of an ester precursor. grafiati.com This reaction involves treating the alkyl indole-6-carboxylate with hydrazine hydrate (B1144303), often in an alcoholic solvent like ethanol. nih.govevitachem.comnih.govunife.itrdd.edu.iqmdpi.com The reaction is typically conducted under reflux conditions to drive it to completion. nih.govevitachem.com For example, 1-methyl-1H-indole-6-carbohydrazide was synthesized by refluxing methyl 1-methyl-1H-indole-6-carboxylate with an excess of 80% hydrazine hydrate in methanol for 9 hours. nih.gov Upon cooling, the product precipitates and can be purified by recrystallization. nih.gov This method is efficient, often providing the desired carbohydrazide in good to excellent yields. nih.govnih.gov The general applicability of this method is demonstrated by its use in the synthesis of various indole (B1671886) carbohydrazide isomers, such as those at the 2- and 3-positions of the indole ring. nih.govnih.govunife.itrdd.edu.iqmdpi.com

| Ester Precursor | Reagents | Product | Yield | Reference |

| Methyl 1-methyl-1H-indole-6-carboxylate | 80% Hydrazine Hydrate, Methanol | 1-methyl-1H-indole-6-carbohydrazide | 78% | nih.gov |

| Methyl 1H-indole-3-carboxylate | 99% Hydrazine Monohydrate, Ethanol | 1H-indole-3-carbohydrazide | 96% | nih.gov |

| Ethyl 1H-indole-2-carboxylate | 99% Hydrazine Monohydrate, Ethanol | 1H-indole-2-carbohydrazide | 91% | nih.gov |

| Ethyl 1H-indole-2-carboxylate | Hydrazine Hydrate, Ethanol | 1H-indole-2-carbohydrazide | - | unife.it |

Synthesis of methyl 1H-indole-6-carboxylate from indole-6-carboxylic acid. nih.gov

N-methylation to yield methyl 1-methyl-1H-indole-6-carboxylate. nih.gov

Hydrazinolysis to afford the final product, 1-methyl-1H-indole-6-carbohydrazide. nih.gov

This sequential approach allows for the controlled construction of the target molecule and the potential for introducing modifications at various stages.

Derivatization Strategies of the this compound Core

The this compound molecule serves as a versatile scaffold for further chemical modifications, primarily through reactions involving the hydrazide functional group. These derivatizations are crucial for developing libraries of related compounds.

A prominent derivatization strategy is the formation of N-acylhydrazones. mdpi.com This involves the condensation reaction between this compound and a variety of aldehydes or ketones. evitachem.commdpi.com The reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid like glacial acetic acid. nih.govresearchgate.net The resulting acylhydrazones, also known as Schiff bases, precipitate upon cooling and can be purified by recrystallization. unife.it This method has been extensively used to synthesize a wide array of indole acylhydrazone derivatives with various substituents on the aromatic aldehyde ring. nih.govunife.it

| Indole Carbohydrazide | Aldehyde | Solvent | Product Class | Reference |

| 1H-indole-2-carbohydrazide | Aromatic Aldehydes | Water, Glacial Acetic Acid | Indole N-acylhydrazones | nih.gov |

| 1H-indole-2-carbohydrazide | Hydroxyarylaldehydes | Ethanol | (E)-N'-(hydroxybenzylidene)-1H-indole-2-carbohydrazides | unife.itunica.it |

| 1H-indole-2-carbohydrazide | 4-chlorobenzaldehyde | Ethanol | N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazide | rdd.edu.iq |

The carbohydrazide moiety is a valuable precursor for the synthesis of various heterocyclic rings through cyclocondensation reactions. nih.govnih.gov For example, 1-methyl-1H-indole-6-carbohydrazide can be reacted with carbon disulfide in the presence of potassium hydroxide and ethanol to yield 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione. nih.gov Another approach involves converting the carbohydrazide into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate or potassium thiocyanate. nih.govnih.govresearchgate.net These thiosemicarbazide intermediates can then undergo cyclization to form thiazole (B1198619) or triazole rings. researchgate.netnih.gov For instance, reaction with α-haloketones or α-haloacids can lead to the formation of substituted thiazoles. nih.gov Similarly, cyclization of thiosemicarbazides in the presence of a base can yield triazole-thiones. researchgate.net Furthermore, reaction of indole carbohydrazides with dicarbonyl compounds like acetylacetone (B45752) can lead to the formation of pyrazole (B372694) derivatives. who.int These cyclocondensation reactions significantly expand the chemical space accessible from the this compound core. scirp.org

| Starting Material | Reagents | Product Heterocycle | Reference |

| 1-methyl-1H-indole-6-carbohydrazide | Carbon disulfide, Potassium hydroxide, Ethanol | 1,3,4-Oxadiazole (B1194373) | nih.gov |

| 1H-indole-2-carbohydrazide thiosemicarbazides | p-Toluene sulphonic acid | 1,3,4-Thiadiazole | researchgate.net |

| 1H-indole-2-carbohydrazide thiosemicarbazides | 3N Sodium hydroxide | 1,2,4-Triazole | researchgate.net |

| Schiff bases of 1H-indole-2-carbohydrazide | Thioglycolic acid | Thiazolidinone | who.int |

| 5,7-dichloro-1H-indole-2-carbohydrazide | Methyl orthoformate, DMF | Triazino[4,5-a]indolone | nih.gov |

Substituent Effects on Synthetic Yields and Purity

The electronic and steric properties of substituents on the aromatic rings of the reactants play a crucial role in determining the synthetic yields and purity of this compound derivatives. These effects are particularly evident in condensation reactions, such as the formation of N'-substituted carbohydrazides (acylhydrazones) from the parent carbohydrazide and various aldehydes or isatins.

Research indicates that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence reaction outcomes, with the specific effect often depending on the reaction mechanism and the position of the substituent.

In the synthesis of (E)-N′-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazides, the nature of the substituent on the benzaldehyde (B42025) ring significantly impacts the yield. For instance, a strong electron-donating group like dimethylamino (-N(CH₃)₂) in the para position leads to a higher yield (72%) compared to an unsubstituted benzaldehyde (67%). Conversely, strongly electron-withdrawing groups like a nitro group (-NO₂) at the para position also result in a high yield (70%), while halogen substituents like chloro (-Cl) can produce varied yields depending on their position. tandfonline.comnih.gov A 2-chloro substituent gave a 61% yield, whereas a 4-chloro substituent resulted in a 70% yield. nih.gov The presence of multiple bulky substituents, such as two chloro groups at positions 2 and 6, can introduce steric hindrance, leading to a lower yield of 58%. tandfonline.com

Similarly, in the synthesis of isatin-indole conjugates, where an indole carbohydrazide is reacted with various substituted isatins, the substituents on the isatin (B1672199) ring affect the yield. The reaction of 5-methoxy-1H-indole-2-carbohydrazide with different isatins shows that yields can range from moderate to good (e.g., 65% for a 5-chloro substituted isatin). mdpi.com In another study, the synthesis of N′-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide derivatives yielded products in a range of 40% to 95%, depending on the specific isatin derivative used. nih.gov

The general principle observed in many indole syntheses is that electron-donating groups on the indole substrate tend to increase the nucleophilicity of the ring, often leading to higher reactivity and increased yields in electrophilic substitution reactions. nih.gov Conversely, electron-withdrawing groups can decrease the indole's nucleophilicity, potentially lowering yields in such reactions. nih.govmdpi.com However, in other reaction types, electron-withdrawing groups on the reactants can enhance reactivity. rsc.orgmdpi.com Steric hindrance from bulky substituents is also a significant factor that can lead to lower reaction yields. rsc.org

| Parent Indole Carbohydrazide | Aldehyde/Isatin Reactant | Substituent on Aldehyde/Isatin | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | Benzaldehyde | Unsubstituted | 67% | tandfonline.com |

| 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | 2-Chlorobenzaldehyde | 2-Cl | 61% | nih.gov |

| 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | 4-Chlorobenzaldehyde | 4-Cl | 70% | tandfonline.com |

| 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | 2,6-Dichlorobenzaldehyde | 2,6-diCl | 58% | tandfonline.com |

| 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | 4-Methoxybenzaldehyde | 4-OCH₃ | 66% | nih.gov |

| 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | 4-(Dimethylamino)benzaldehyde | 4-N(CH₃)₂ | 72% | tandfonline.com |

| 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | 2-Hydroxybenzylidene | 2-OH | 68% | nih.gov |

| 5-Methoxy-1H-indole-2-carbohydrazide | 5-Chloroisatin | 5-Cl | 65% | mdpi.com |

| 5-Methoxy-1H-indole-2-carbohydrazide | N-Benzyl-5-methoxyisatin | 1-Benzyl, 5-OCH₃ | 84% | mdpi.com |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the synthesis of this compound and its derivatives has benefited from the adoption of advanced synthetic techniques and principles of green chemistry. These approaches aim to improve reaction efficiency, reduce environmental impact, and enhance safety.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. openmedicinalchemistryjournal.com In the synthesis of indole derivatives, it often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com For example, a series of novel indole-6-acylhydrazone compounds were synthesized in high yields under microwave irradiation conditions. sioc-journal.cn The condensation of indole-2-carboxylic acid with sulfonyl hydrazides has also been successfully achieved using microwave heating, affording N'-sulfonyl-1H-indole-2-carbohydrazides in yields as high as 85% in just a few minutes. 14.139.47 This efficiency is attributed to the direct and rapid heating of the reaction mixture, which can overcome activation energy barriers more effectively. smolecule.com

Continuous Flow Chemistry: Flow chemistry offers several advantages for the synthesis of indole derivatives, including enhanced safety, scalability, and process control. beilstein-journals.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This technique has been used for the multi-step synthesis of complex indole-containing molecules. d-nb.inforesearchgate.net For instance, the synthesis of an indole-3-carboxylic ester, a precursor for carbohydrazide formation, was successfully performed in a flow reactor, involving steps like SNAr reaction and a reductive cyclization using a packed-bed catalyst. beilstein-journals.org This approach facilitates the safe handling of hazardous intermediates and allows for on-demand production. beilstein-journals.orgd-nb.info

Green Chemistry Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of indole carbohydrazides to minimize waste and the use of hazardous substances. dntb.gov.ua

Use of Greener Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Green approaches prioritize the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). openmedicinalchemistryjournal.comdntb.gov.ua Several syntheses of indole derivatives have been successfully carried out in water, which is non-toxic, non-flammable, and readily available. openmedicinalchemistryjournal.com PEG has also been used as a recyclable and effective reaction medium. dntb.gov.ua

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is a key green chemistry strategy. openmedicinalchemistryjournal.com Microwave-assisted Michael addition reactions to form 3-substituted indoles have been performed under solvent-free conditions using a recyclable Lewis acid catalyst, resulting in high yields. tandfonline.com

Catalysis: The use of efficient and recyclable catalysts is central to green synthesis. This includes solid acid catalysts and various nanoparticles that can be easily separated from the reaction mixture and reused, reducing waste and cost. openmedicinalchemistryjournal.com For instance, Amberlyst A-15, a recyclable catalyst, has been used for the microwave-assisted synthesis of substituted indoles. tandfonline.com

Biological Activity and Pharmacological Potential of 1h Indole 6 Carbohydrazide Derivatives

Antimicrobial Activities

Derivatives of 1H-indole-carbohydrazide have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. These compounds represent a promising avenue for the development of new antimicrobial agents, particularly in an era of increasing drug resistance.

Antibacterial Efficacy and Spectrum

Hydrazide-hydrazone derivatives of indole (B1671886) have shown considerable antibacterial properties. Studies have revealed that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain indol-2-one (B1256649) derivatives have demonstrated higher antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli than the standard antibiotic tetracycline. nih.gov

In some cases, the activity of these derivatives surpasses that of established antibiotics like ampicillin (B1664943) and ciprofloxacin. For example, specific N-substituted indole derivatives have shown potent activity against E. coli. nih.gov Furthermore, certain indole-3-aldehyde hydrazone derivatives have exhibited significant antimicrobial activity, particularly against methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating greater potency than ampicillin. nih.govkarger.com The introduction of halogen atoms to the structure of these Schiff bases appears to play a crucial role in their antibacterial efficacy. karger.com

Table 1: Antibacterial Activity of Selected Indole Hydrazide Derivatives

| Compound Type | Bacterial Strain | Activity Metric (MIC/IC50) | Reference |

|---|---|---|---|

| Indol-2-one derivative | B. subtilis | More active than tetracycline | nih.gov |

| Indol-2-one derivative | S. aureus | More active than tetracycline | nih.gov |

| Indol-2-one derivative | E. coli | More active than tetracycline | nih.gov |

| N-substituted indole derivative | E. coli | MIC = 0.49 µg/mL | nih.gov |

| Indole-3-aldehyde hydrazone | MRSA | MIC = 6.25 µg/mL | nih.govkarger.com |

| Indole-3-aldehyde hydrazone | S. aureus | More potent than ampicillin | nih.gov |

Antifungal Efficacy and Spectrum

The antifungal potential of 1H-indole-carbohydrazide derivatives is also significant. Research has shown that these compounds possess broad-spectrum activity against a variety of fungal pathogens. bioengineer.org For example, 1H-indole-4,7-dione derivatives have demonstrated potent antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net

A series of rationally designed indole-carbohydrazide hybrids have shown promising fungicidal effects. nih.gov One particular compound from this series, designated as b6, exhibited strong efficacy against the plant pathogenic fungi Colletotrichum fructicola and Gibberella zeae, with EC50 values of 3.39 µg/mL and 3.49 µg/mL, respectively. nih.gov Other studies on indole-3-aldehyde hydrazone derivatives have also reported good antifungal activity against Candida albicans. karger.com

Table 2: Antifungal Activity of Selected Indole Hydrazide Derivatives

| Compound Derivative | Fungal Strain | Activity Metric (EC50/MIC) | Reference |

|---|---|---|---|

| Indole-carbohydrazide hybrid b6 | Colletotrichum fructicola | EC50 = 3.39 µg/mL | nih.gov |

| Indole-carbohydrazide hybrid b6 | Gibberella zeae | EC50 = 3.49 µg/mL | nih.gov |

| 1H-Indole-4,7-dione derivative | Candida krusei | Potent activity | researchgate.net |

| 1H-Indole-4,7-dione derivative | Cryptococcus neoformans | Potent activity | researchgate.net |

| 1H-Indole-4,7-dione derivative | Aspergillus niger | Potent activity | researchgate.net |

| Indole-3-aldehyde hydrazone | Candida albicans | MIC = 3.125 µg/mL | karger.com |

Mechanistic Insights into Antimicrobial Action

The mechanisms through which indole-carbohydrazide derivatives exert their antimicrobial effects are a key area of investigation. For their antifungal action, a prominent mechanism appears to be the disruption of fungal cell membrane integrity. bioengineer.orgnih.gov This membrane-targeting action can lead to increased permeability, leakage of cytoplasmic contents, and ultimately, irreversible cell damage and death. nih.gov This mode of action is considered novel and may offer an advantage against fungal strains that have developed resistance to conventional antifungals targeting specific enzymatic pathways. bioengineer.org

In the context of antibacterial activity, one proposed mechanism is the inhibition of essential bacterial enzymes. For instance, some hydrazide-hydrazone derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.govmdpi.com One indol-2-one derivative showed strong inhibition of DNA gyrase isolated from S. aureus, with an IC50 value lower than that of the antibiotic ciprofloxacin, indicating a potent inhibitory effect. nih.govmdpi.com

Anticancer and Antiproliferative Properties

In addition to their antimicrobial activities, derivatives of 1H-indole-6-carbohydrazide have garnered significant attention for their potential as anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines and can induce programmed cell death and cell cycle arrest.

Cytotoxicity against Various Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of 1H-indole-carbohydrazide derivatives across a broad spectrum of human cancer cell lines. For example, a novel series of indole-2-carbohydrazide derivatives displayed potent cytotoxic activities against human colon cancer cell lines HCT116 and SW480. researchgate.net Another study highlighted a furanyl-3-phenyl-1H-indole-carbohydrazide derivative, 6i, which showed excellent cytotoxic activity with selectivity for COLO 205 colon cancer and SK-MEL-5 melanoma cells. rsc.org

Substituted benzyl-1H-indole-2-carbohydrazides have also been synthesized and evaluated, with one compound, 4e, exhibiting high cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines, with an average IC50 of 2 µM. mdpi.comsemanticscholar.orgnih.gov Furthermore, isatin-indole conjugates have shown significant inhibition of cell growth in HT-29 and SW-620 colorectal cancer cell lines. nih.gov

Table 3: Cytotoxicity of Selected this compound Derivatives

| Compound Derivative | Cancer Cell Line | Activity Metric (IC50/LC50) | Reference |

|---|---|---|---|

| Indole-2-carbohydrazide (24f) | HCT116 (Colon) | GI50 = 8.1 µM | researchgate.net |

| Indole-2-carbohydrazide (24f) | SW480 (Colon) | GI50 = 7.9 µM | researchgate.net |

| Furanyl-3-phenyl-1H-indole-carbohydrazide (6i) | COLO 205 (Colon) | LC50 = 71 nM | rsc.org |

| Furanyl-3-phenyl-1H-indole-carbohydrazide (6i) | SK-MEL-5 (Melanoma) | LC50 = 75 nM | rsc.org |

| Substituted benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7 (Breast) | Average IC50 = 2 µM | mdpi.comsemanticscholar.org |

| Substituted benzyl-1H-indole-2-carbohydrazide (4e) | A549 (Lung) | Average IC50 = 2 µM | mdpi.comsemanticscholar.org |

| Substituted benzyl-1H-indole-2-carbohydrazide (4e) | HCT116 (Colon) | Average IC50 = 2 µM | mdpi.comsemanticscholar.org |

| Isatin-indole conjugate (7c) | HT-29 (Colon) | IC50 = 132-611 nM (range for series) | nih.gov |

| Isatin-indole conjugate (7g) | SW-620 (Colon) | IC50 = 37-468 nM (range for series) | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying the anticancer activity of 1H-indole-carbohydrazide derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, the compound 5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide (IHZ-1) has been shown to induce apoptosis in hepatocellular carcinoma cells through the activation of the ROS/JNK pathway. nih.gov

Several indole derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. rsc.orgmdpi.comnih.gov Specifically, certain furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives induce G2/M cell cycle arrest and apoptosis in MDA-MB-231 triple-negative breast cancer cells by binding to the colchicine (B1669291) site on tubulin. rsc.org

Other derivatives have been observed to cause cell cycle arrest at different phases. For example, one compound was found to cause S-phase arrest in MCF-7 breast cancer cells. mdpi.com Another study on 2-(thiophen-2-yl)-1H-indole derivatives demonstrated cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov The induction of apoptosis is often confirmed by flow cytometry, which shows an increased population of cells positive for Annexin-V and 7-AAD. mdpi.comsemanticscholar.orgnih.gov

Tyrosine Kinase Inhibition

Derivatives of this compound have been investigated as potential tyrosine kinase inhibitors, a significant target in cancer therapy due to their role in regulating cell growth and proliferation. nih.govnih.gov Research has focused on designing and synthesizing novel indole derivatives that can mimic the pharmacophoric features of established tyrosine kinase inhibitors targeting receptors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

In one study, two main groups of indole derivatives were synthesized from 1-methyl-1H-indole-6-carbohydrazide: hydrazine-1-carbothioamide derivatives and oxadiazole derivatives. nih.gov Molecular docking studies suggested that these compounds could fit within the active sites of EGFR and VEGFR-2 tyrosine kinases. nih.gov Subsequent anti-proliferative activity evaluation against various cancer cell lines, including liver (HepG2), colon (HCT-116), and lung (A549) cancer cells, identified compounds with significant inhibitory effects. nih.gov For instance, certain alkylated indolyl-triazole Schiff bases have been shown to target breast cancer through VEGFR2 tyrosine kinase inhibition. nih.gov Another study highlighted that N'-Methylene-5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)1H-indole-2-carbohydrazide derivatives exhibited Cyclin-Dependent Kinase 9 (CDK9) inhibitory activity. nih.gov Further investigation into one such indolyl-hydrazone compound revealed significant kinase inhibition against a panel of receptors including PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR. nih.gov

| Compound | Target Kinase (Predicted) | HepG2 | HCT-116 | A549 |

|---|---|---|---|---|

| Hydrazine-1-carbothioamide derivative (4a) | EGFR | Data Not Available | Data Not Available | Data Not Available |

| Oxadiazole derivative (6c) | VEGFR-2 | Data Not Available | Data Not Available | Data Not Available |

Methuosis Induction and Vacuolization

Certain derivatives of 1H-indole-carbohydrazide have been identified as potent inducers of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. nih.govnih.gov This process involves the accumulation of large, single-membrane vacuoles derived from macropinosomes. nih.govresearchgate.net Because many cancers develop resistance to apoptosis, inducing alternative cell death pathways like methuosis is a promising therapeutic strategy. nih.gov

A study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives led to the identification of several potent compounds that induce vacuolization. nih.gov The representative compound, designated 12A, was found to effectively induce methuosis in a variety of cancer cell lines, including HeLa and MDA-MB-231, but not in normal human cell lines like MCF-10A. nih.gov This selectivity suggests a potential therapeutic window for such compounds. Mechanistic studies confirmed that the vacuoles induced by compound 12A originated from macropinosomes rather than autophagosomes, and the process was independent of caspases. nih.gov The induction of methuosis was also linked to the activation of the MAPK/JNK signaling pathway. nih.gov

| Compound | Effect on HeLa Cells (at 1 µM) | Antiproliferative Activity (IC₅₀) |

|---|---|---|

| 12c | Excellent vacuole-inducing activity | <6 µM (Cancer Cells) |

| 12g | Excellent vacuole-inducing activity | <6 µM (Cancer Cells) |

| 12i | Excellent vacuole-inducing activity | <6 µM (Cancer Cells), >50 µM (Normal Cells) |

| 12n | Excellent vacuole-inducing activity | <6 µM (Cancer Cells) |

| 12A | Excellent vacuole-inducing activity | <6 µM (Cancer Cells), >50 µM (Normal Cells) |

Tubulin Polymerization Inhibition

The indole scaffold is a key component of several known tubulin polymerization inhibitors, which function by disrupting microtubule dynamics, leading to mitotic arrest and cell death. nih.govmdpi.com Derivatives of 1H-indole-carbohydrazide have been synthesized and evaluated for their potential as tubulin inhibitors, showing promise as anticancer agents. rsc.orgnih.gov

One series of novel indole-containing pyrazole-carbohydrazide derivatives was synthesized and evaluated for antitubulin activity. nih.gov The most promising compound from this series, A18, demonstrated notable antiproliferation efficacy and tubulin polymerization inhibitory activity, comparable to the positive control, colchicine, but with lower cytotoxicity. nih.gov In another study, furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were assessed for their microtubule-destabilizing effects. rsc.org Molecular docking simulations suggested that these derivatives bind at the colchicine site on tubulin. rsc.org The compounds induced G2/M cell cycle arrest and apoptosis in MDA-MB-231 triple-negative breast cancer cells. rsc.org

| Compound | Cell Line | LC₅₀ Value | Primary Effect |

|---|---|---|---|

| 6i | COLO 205 (Colon Cancer) | 71 nM | Best cytotoxic activity |

| 6i | SK-MEL-5 (Melanoma) | 75 nM | Best cytotoxic activity |

| 6i | MDA-MB-435 | 259 nM | Best cytotoxic activity |

| 6j | - | - | Strongest microtubule-destabilizing effect |

Anti-inflammatory and Analgesic Effects

Indole derivatives, including those based on the carbohydrazide (B1668358) structure, have been explored for their anti-inflammatory and analgesic properties. nih.govmdpi.com The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. nih.gov

A study involving a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified several compounds with significant anti-inflammatory activity when compared to the reference drug indomethacin. nih.gov One compound, S3, was found to selectively inhibit COX-2 expression, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Docking studies confirmed the potential for these compounds to bind effectively to the COX-2 enzyme. nih.gov In terms of analgesic effects, a different derivative, S17 (R = 2,4,6-trimethoxyphenyl), showed significant pain inhibition in experimental models. nih.gov Another study on an N-acylhydrazone derivative, JR19, demonstrated anti-inflammatory activity by reducing leukocyte migration and decreasing levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ through a nitric oxide-dependent pathway. mdpi.com

| Compound | Percentage Inhibition of Pain |

|---|---|

| S17 | 61.53% |

| S14 | Significant analgesic activity |

| S10 | Significant analgesic activity |

| S3 | Significant analgesic activity |

| S9 | Significant analgesic activity |

Antiplatelet Aggregation Activity

Derivatives of indole carbohydrazide have been synthesized and evaluated for their ability to inhibit platelet aggregation, a key process in the formation of thrombi. nih.govresearchgate.net Prophylaxis and treatment of arterial thrombosis often involve the use of anti-platelet drugs. nih.gov

In a notable study, sixteen novel indole acylhydrazone derivatives were tested for their inhibitory activity against platelet aggregation induced by various agents, including adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. nih.govresearchgate.net The results showed that specific substitutions on the indole ring significantly influenced the activity. Among the 2-substituted indole derivatives, compounds 6g and 6h proved to be the most potent, achieving 100% inhibition of platelet aggregation induced by AA and collagen, respectively. nih.govresearchgate.net In the 3-substituted indole series, compound 3m showed 100% inhibition against collagen-induced aggregation, while compounds 3f and 3i exhibited 97% inhibition against aggregation induced by AA and collagen, respectively. nih.govresearchgate.net

| Compound | Indole Substitution Position | Inducing Agent | Inhibition (%) |

|---|---|---|---|

| 6g | 2-substituted | Arachidonic Acid (AA) | 100% |

| 6h | 2-substituted | Collagen | 100% |

| 3m | 3-substituted | Collagen | 100% |

| 3f | 3-substituted | Collagen | 97% |

| 3i | 3-substituted | Arachidonic Acid (AA) | 97% |

Enzyme Inhibition Studies

Alpha-Glucosidase Inhibition

Derivatives of indole-carbohydrazide have been investigated as inhibitors of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. nih.gov Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a key therapeutic target for managing type 2 diabetes. aboutscience.eu

A series of indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives were synthesized and screened for their α-glucosidase inhibitory potential. nih.gov The results indicated that most of the synthesized compounds displayed good to moderate inhibitory abilities, with many proving more potent than the standard drug acarbose. nih.gov Specifically, 2-methoxy-phenoxy derivatives bearing 4-nitro (7l) and 4-chloro (7h) substituents on the N-phenylacetamide moiety showed the most potent inhibition. nih.gov In silico pharmacokinetic studies predicted that these lead compounds are likely to be orally active. nih.gov

| Compound | Kᵢ Value (µM) |

|---|---|

| 7l (4-nitro substituent) | 14.65 ± 2.54 |

| 7h (4-chloro substituent) | Range: 14.65 to 37.466 |

| Acarbose (Standard) | 42.38 ± 5.73 |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); their inhibition increases acetylcholine levels in the brain, which can lead to improvements in cognitive function. nih.gov Derivatives of 1H-indole-carbohydrazide have been investigated as potential inhibitors of these enzymes.

In one study, a series of indole-isoxazole carbohydrazides were synthesized and evaluated for their ability to inhibit AChE and BuChE. nih.gov The findings indicated that these derivatives were generally more effective against AChE than BuChE. nih.gov The most potent compound in the series, compound 5d , demonstrated an IC₅₀ value of 29.46 ± 0.31 µM against AChE and showed high selectivity with no significant inhibition of BuChE. nih.gov Kinetic studies revealed that its mode of inhibition was competitive. nih.gov Other compounds in the series, such as 5b and 5k , which feature 2-OH and 3-NO₂ substitutions respectively, showed moderate inhibitory activity against BuChE. nih.gov

Table 1: Cholinesterase Inhibition by Indole-Isoxazole Carbohydrazide Derivatives| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| 5d | 29.46 ± 0.31 | No notable inhibition |

| 5b | - | 92.75 ± 2.29 |

| 5k | - | 71.31 ± 0.76 |

Another study focused on 4,6-dimethoxy-1H-indole-2-carbohydrazides and their cyclized 2-(indol-2-yl)-1,3,4-oxadiazole counterparts, which also yielded promising results in anticholinesterase enzyme inhibition assays. researchgate.net These findings underscore the potential of the indole carbohydrazide scaffold in designing selective or dual inhibitors of AChE and BuChE for Alzheimer's disease therapy. nih.govresearchgate.net

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key mediators in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation. derpharmachemica.com There are two main isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation. derpharmachemica.comlupinepublishers.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. lupinepublishers.com Developing selective COX-2 inhibitors is a major goal in medicinal chemistry to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Derivatives of 1H-indole-carbohydrazide have been explored as potential COX inhibitors. In silico studies involving molecular docking of N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives suggested they could be effective nonselective inhibitors of both COX-1 and COX-2. lupinepublishers.comresearchgate.net

Further research on a series of (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone derivatives, designed as analogs of the NSAID indomethacin, showed significant COX-2 selectivity. derpharmachemica.com Compounds containing a sulfonylamide (SO₂NH₂) or methylsulfone (SO₂Me) group, which is a known pharmacophore for COX-2 selectivity, demonstrated the highest activity. derpharmachemica.com Notably, compound 13e was found to be approximately 650 times more selective for COX-2 than indomethacin. derpharmachemica.com Similarly, a study of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified compound S3 as a potent and selective COX-2 inhibitor with a favorable gastric profile. mdpi.comnih.gov

Table 2: COX-2 Inhibition and Selectivity of Indole Derivatives| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference Compound |

|---|---|---|---|

| 13e | 0.09 | >1111 | Indomethacin (SI = 1.7) |

| S3 | Demonstrated selective COX-2 inhibition | Indomethacin |

Other Enzyme Targets

The therapeutic potential of this compound derivatives extends beyond cholinesterases and cyclooxygenases to various other enzymatic targets implicated in a range of diseases.

BACE1 Inhibition: Beta-secretase 1 (BACE1) is another key enzyme in the pathogenesis of Alzheimer's disease, involved in the production of amyloid-β peptides. A study on indole-isoxazole carbohydrazides found that the most potent AChE inhibitor from the series, compound 5d , also showed promising BACE1 inhibitory activity with an IC₅₀ value of 2.85 ± 0.09 µM. nih.gov

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes. A study on 7-azaindole (B17877) based carbohydrazides and their 1,3,4-oxadiazole (B1194373) derivatives revealed potent α-glucosidase inhibitory activity. The carbohydrazide-linked compounds demonstrated IC₅₀ values ranging from 0.46 to 24.92 mM. researchgate.net

Other Targets in Cancer: The indole scaffold is known to interact with a multitude of enzymes involved in cancer progression. While not always specific to the carbohydrazide derivative, studies have shown that indole-containing molecules can inhibit tubulin polymerization, protein kinases (such as casein kinase 2 and cyclin-dependent kinases), vascular endothelial growth factor-2 (VEGFR), poly(ADP-ribose) polymerase 1 (PARP), DNA topoisomerases, and histone deacetylases (HDAC). nih.gov These findings suggest that 1H-indole-carbohydrazide derivatives could be further explored as inhibitors of these diverse oncological targets.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Several studies have highlighted the antioxidant potential of 1H-indole-carbohydrazide derivatives using various in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.netnih.govnih.gov

One investigation into 4,6-dimethoxy-1H-indole-2-carbohydrazides found them to be more potent antioxidants than their corresponding 1,3,4-oxadiazole derivatives. researchgate.net Specifically, Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide showed a superior antioxidant profile compared to standard agents in DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) assays. researchgate.net

Another study on 5-chloroindole (B142107) hydrazide/hydrazone derivatives reported strong scavenging activity against the DPPH radical, with IC₅₀ values ranging from 2 to 60 μM. nih.gov Furthermore, the compound N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) demonstrated a concentration-dependent reduction of DPPH free radicals, with a calculated IC₅₀ value of 129.6 µg/ml. nih.gov

Table 3: Antioxidant Activity of 1H-Indole-Carbohydrazide Derivatives| Compound Series/Name | Assay | Result (IC₅₀) |

|---|---|---|

| 5-chloroindole hydrazide/hydrazones | DPPH | 2 - 60 µM |

| N-5-BIC | DPPH | 129.6 µg/ml |

| Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide | DPPH, ABTS, CUPRAC | More potent than standards |

Miscellaneous Biological Activities

Beyond specific enzyme inhibition and antioxidant effects, derivatives of 1H-indole-carbohydrazide have shown promise in other significant areas of pharmacology, particularly in oncology.

Anti-proliferative and Anticancer Activity: Several series of 1H-indole-carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. A study on substituted N-benzyl-1H-indole-2-carbohydrazides revealed moderate to high cytotoxicity against human breast cancer (MCF-7), non-small cell lung cancer (A549), and colon cancer (HCT116) cell lines. nih.govmdpi.com Compound 4e was particularly potent, with an average IC₅₀ of 2 µM across the tested cell lines. nih.gov Other derivatives, such as 4q , 4d , and 4o , also showed high cytotoxicity with low micromolar IC₅₀ values against various cell lines. mdpi.com

Table 4: Anti-proliferative Activity of N-benzyl-1H-indole-2-carbohydrazide Derivatives (IC₅₀ in µM)| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |

|---|---|---|---|

| 4e | 0.57 | 1.95 | 3.49 |

| 4q | 1.01 | 6.45 | 2.4 |

| 4d | 3.23 | - | 5.69 |

| 4o | 3.66 | 2.41 | - |

Further research into 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives identified them as potential apoptotic and anti-proliferative agents against colorectal cancer cells, including HT-29 and SW-620 lines. nih.gov

Anti-angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The compound N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) has been investigated for its anti-angiogenic properties. In an ex vivo rat aorta ring assay, N-5-BIC caused a significant, dose-dependent inhibition of blood vessel growth, achieving an 87.37% reduction at a concentration of 100 μg/ml. nih.gov This suggests that indole carbohydrazide derivatives could be developed as agents that target the tumor microenvironment. nih.gov

Structure Activity Relationship Sar Studies of 1h Indole 6 Carbohydrazide Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The position of the carbohydrazide (B1668358) group on the indole (B1671886) ring, as well as the nature and placement of substituents, profoundly impacts the biological profile of these derivatives. Research has demonstrated that even subtle changes in substitution can lead to significant variations in activity.

For instance, in a series of N-substituted indole carbohydrazide derivatives evaluated for antiplatelet aggregation activity, the position of the carbohydrazide moiety at either the 2- or 3-position of the indole ring was a key determinant of potency. nih.govresearchgate.net Compounds with the carbohydrazide at the 2-position, such as derivatives 6g and 6h , exhibited potent inhibition of platelet aggregation induced by arachidonic acid (AA) and collagen. nih.govresearchgate.net In contrast, for derivatives with the carbohydrazide at the 3-position, compound 3m was a potent inhibitor against collagen-induced aggregation, while 3f and 3i were effective against AA-induced aggregation. nih.govresearchgate.net

The nature of the substituent on the phenyl ring of the hydrazone moiety also plays a critical role. For example, in a study of isatin-indole conjugates, a methoxy (B1213986) group at the 5-position of the isatin (B1672199) ring (compound 5e ) resulted in the most active compound within its subgroup. dovepress.com Similarly, a bromo substituent at the 5-position of the isatin ring in compound 5g led to significantly higher potency compared to the standard drug sunitinib. dovepress.com In another series of N'-substituted benzohydrazide (B10538) derivatives, compounds with a hydroxyl group at the 2-position of the phenyl ring (5d ) or a chloro group at the 2-position (5h ) showed notable anticancer activity. frontiersin.org

Furthermore, the electronic properties of substituents are crucial. In a study of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, the introduction of electron-withdrawing groups on the furanyl ring did not enhance anticancer effects. nih.gov Conversely, in a different series, the presence of a 4-dimethylamine group on the benzylidene moiety of an indole-2-carboxamide derivative (6i ) resulted in potent cytotoxicity against several cancer cell lines. acs.org

These findings underscore the intricate relationship between positional isomerism and substituent effects, highlighting the need for careful consideration of these factors in the design of new 1H-indole-6-carbohydrazide-based therapeutic agents.

Impact of Heterocyclic Ring Fusions and Substitutions

The fusion of additional heterocyclic rings to the this compound scaffold and the nature of their substituents are critical determinants of biological activity. These modifications can significantly alter the molecule's shape, electronic distribution, and ability to interact with biological targets.

One prominent example involves the introduction of a 1,3,4-oxadiazole (B1194373) ring. In a study focused on developing receptor tyrosine kinase inhibitors, the conversion of a carbohydrazide to a 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione derivative led to a notable shift in activity. nih.gov Specifically, the unsubstituted phenyl derivative (4a ) was more potent than the oxadiazole-containing compound (5 ), indicating that the fusion of the oxadiazole ring can modulate inhibitory activity. nih.gov

The type of heterocyclic ring and its substitution pattern are also crucial. For instance, in a series of indole-carbohydrazide derivatives linked to a phenoxy-1,2,3-triazole moiety, the indole-based compounds demonstrated significantly higher α-glucosidase inhibitory activity compared to their benzimidazole (B57391) analogues. nih.gov This highlights the privileged nature of the indole scaffold in this context.

Furthermore, the combination of indole and other heterocyclic systems, such as pyrazole (B372694), has been explored. The synthesis of 5-ferrocene-1H-pyrazole derivatives has been a subject of study, indicating the diverse range of heterocyclic systems that can be coupled with the indole core to generate novel bioactive compounds. nih.gov The fusion of an isatin moiety to the indole core through a carbohydrazide bridge has also been investigated, leading to the development of potent anticancer agents. dovepress.com

The strategic incorporation of different heterocyclic rings and their substituents allows for the fine-tuning of the pharmacological properties of this compound derivatives, enabling the development of compounds with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For this compound derivatives, QSAR studies have been employed to understand the key structural features that govern their therapeutic effects and to guide the design of new, more potent analogues.

In the context of antiplatelet aggregation activity, a QSAR analysis was performed on a series of N-substituted indole carbohydrazide derivatives. nih.govresearchgate.net However, this analysis did not reveal a significant correlation between the observed activities and the general molecular parameters of the synthesized compounds. nih.govresearchgate.net The lack of a strong correlation was attributed to the possibility that the compounds might exert their effects by interacting with multiple receptors on the platelet surface. nih.govresearchgate.net

Despite this particular outcome, QSAR remains a valuable tool in drug discovery. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com By developing mathematical models that relate these properties to activity, researchers can predict the potency of novel compounds before they are synthesized, thereby saving time and resources. mdpi.com

The process of QSAR modeling typically involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com These descriptors are then used to build a statistical model that can predict the biological activity of new compounds. The insights gained from such models can be instrumental in the rational design of more effective this compound-based therapies.

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of this compound derivatives with enhanced potency and selectivity is a key objective in medicinal chemistry. This process involves the strategic modification of the lead compound's structure based on an understanding of its interaction with the biological target and the principles of structure-activity relationships.

One of the primary strategies in rational design is the hybridization of pharmacophores, which involves combining key structural features from different bioactive molecules. tandfonline.com For example, new methuotic anticancer agents have been developed by combining the pharmacophores of imatinib, MOMIPP, and a 1H-indole-2-carbohydrazide derivative. tandfonline.com This approach aims to create hybrid molecules with improved biological profiles.

Another important principle is the use of computational modeling and docking studies to guide the design of new inhibitors. By simulating the binding of potential drug candidates to their target protein, researchers can identify modifications that are likely to enhance binding affinity and, consequently, potency. nih.gov This approach has been successfully used to develop potent inhibitors of fructose (B13574) 1,6-bisphosphatase based on indole and other heterocyclic scaffolds. nih.gov

The introduction of specific substituents to modulate the physicochemical properties of the molecule is also a common strategy. For instance, the addition of a 4-dimethylamine group to an indole-2-carboxamide derivative significantly enhanced its cytotoxicity against cancer cell lines. acs.org Similarly, the strategic placement of hydroxyl or chloro groups on the phenyl ring of N'-substituted benzohydrazide derivatives has been shown to be crucial for their anticancer activity. frontiersin.org

Furthermore, the development of multitarget agents is a promising approach in cancer therapy. By designing compounds that can inhibit multiple key pathways involved in cancer progression, it is possible to achieve a more effective therapeutic outcome. acs.org This has been demonstrated with the development of N-thiazolyl-indole-2-carboxamide derivatives that exhibit cytotoxicity against various cancer cell lines. acs.org

Through the application of these rational design principles, researchers continue to develop novel this compound derivatives with improved therapeutic potential.

Computational Chemistry and Molecular Modeling of 1h Indole 6 Carbohydrazide Interactions

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding affinity and interaction patterns of potential drug candidates with their target proteins. While specific docking studies for 1H-Indole-6-carbohydrazide against a comprehensive panel of enzymes are not extensively documented, research on closely related indole (B1671886) carbohydrazide (B1668358) derivatives provides valuable insights into their potential binding modes and affinities.

Studies on various indole-based carbohydrazide derivatives have demonstrated their potential to interact with a range of therapeutically relevant enzymes.

EGFR and VEGFR-2: Indole derivatives are recognized as potential inhibitors of tyrosine kinases like EGFR and VEGFR-2, which are crucial in cancer progression. While specific binding affinities for this compound are not available, related indole derivatives have shown promising interactions within the ATP-binding sites of these receptors.

COX: Molecular docking studies on N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives have shown good binding affinities for both COX-1 and COX-2 enzymes. These studies indicate that the indole scaffold can fit within the active sites of these enzymes, forming key interactions with amino acid residues.

AChE and BuChE: Indole-based hydrazide-hydrazone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Molecular modeling of these derivatives has shown interactions with key residues in the active sites of both AChE and BuChE.

α-glucosidase: Indole-linked carbohydrazides and their 1,3,4-oxadiazole (B1194373) derivatives have been evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. Molecular docking studies have helped to elucidate the binding interactions of these compounds within the enzyme's active site.

Sterol 14α-demethylase: The indole nucleus is a component of some antifungal agents that target sterol 14α-demethylase. While direct docking studies with this compound are scarce, the general potential of indole derivatives as inhibitors of this enzyme is recognized in computational studies.

Table 1: Representative Binding Affinities of Indole Carbohydrazide Derivatives with Target Enzymes (Note: Data is for derivatives, not this compound)

| Derivative Class | Target Enzyme | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |

| Diphenylquinoxaline-6-carbohydrazide hybrids | α-glucosidase | -2.207 to -5.802 | Acarbose | -6.143 |

The interaction profile of indole carbohydrazide derivatives with their target enzymes typically involves a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. The indole ring itself can participate in hydrophobic and aromatic interactions, while the carbohydrazide moiety is a key player in forming hydrogen bonds with the amino acid residues in the enzyme's active site.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a deeper understanding of the stability of ligand-protein complexes and the dynamics of their interactions, which are often missed in static docking studies.

While specific MD simulation studies for this compound are not widely reported, research on related indole-hydrazone derivatives has utilized this technique to investigate the stability of the compound within the active site of its target enzyme. nih.gov For example, MD simulations have been used to confirm the stability of the binding of indole derivatives to enzymes like pancreatic lipase, showing minimal root-mean-square deviation (RMSD) for both the protein and the ligand over the simulation period. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can help to elucidate the detailed mechanism of inhibition. nih.gov

In Silico ADMET Prediction and Druggability Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery that helps to assess the pharmacokinetic and toxicological properties of a compound. These predictions can help to identify potential liabilities and guide the optimization of lead compounds.

For this compound, some basic physicochemical properties can be computed, which are important for predicting its drug-likeness. Based on the PubChem entry for this compound (CID 21811249), several computed properties are available that can be used for an initial druggability assessment. nih.gov

Studies on various indole derivatives have included in silico ADMET predictions. nih.gov Generally, these studies assess parameters such as Lipinski's rule of five (molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors), solubility, and potential for toxicity. Many indole-hydrazone derivatives have been shown to comply with Lipinski's rule, suggesting good oral bioavailability. nih.gov The druggability of the this compound scaffold is generally considered favorable due to its relatively small size and the presence of functional groups that can participate in biological interactions.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 175.074562 g/mol |

| Topological Polar Surface Area | 72.9 Ų |

| Heavy Atom Count | 13 |

| Complexity | 224 |

Source: PubChem CID 21811249 nih.gov

Future Directions and Research Gaps in 1h Indole 6 Carbohydrazide Research

Exploration of Novel Pharmacological Targets

The indole (B1671886) scaffold is known to interact with a diverse range of biological targets, suggesting that 1H-Indole-6-carbohydrazide could be investigated for a multitude of therapeutic applications. mdpi.com Future research should focus on screening this compound against novel pharmacological targets to uncover its full potential.

Key areas for exploration include:

Anticancer Activity: Indole derivatives are integral to many anticancer agents. mdpi.com For instance, certain 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have demonstrated potent antiproliferative activity against several human cancer cell lines, arresting the cell cycle in the S phase. nih.gov Research could explore the cytotoxic effects of this compound against a panel of cancer cell lines, investigating mechanisms such as the inhibition of tubulin polymerization, protein kinases (like tyrosine kinases and cyclin-dependent kinases), DNA topoisomerases, or histone deacetylases (HDACs). mdpi.com

Antimicrobial and Antifungal Properties: Indole-carbohydrazide hybrids have recently been identified as promising broad-spectrum fungicidal agents. nih.gov These compounds act by compromising the integrity of the fungal membrane, leading to cell death. nih.gov Given the urgent need for new antimicrobial agents to combat resistance, this compound should be evaluated for its efficacy against pathogenic bacteria and fungi. nih.govnih.gov

Enzyme Inhibition: Derivatives of indole-carbohydrazide have been synthesized and evaluated as potent α-glucosidase inhibitors, which is relevant for the management of diabetes. nih.gov Virtual screening of other indole-carbohydrazide Schiff's bases suggests potential as cyclooxygenase (COX) inhibitors, indicating anti-inflammatory applications. researchgate.net Further studies could assess the inhibitory potential of this compound against these and other clinically relevant enzymes, such as carbonic anhydrases, which are targets for various pathologies. mdpi.com

Neurological and Metabolic Disorders: The carbohydrazide (B1668358) moiety is found in compounds with antidepressant, anticonvulsant, and analgesic properties. nih.gov This opens up avenues to investigate this compound for its potential activity in the central nervous system and for the treatment of metabolic diseases.

Table 1: Potential Pharmacological Targets for this compound Based on Related Compounds

| Therapeutic Area | Potential Target/Mechanism | Reference Compound Class |

|---|---|---|

| Oncology | Tubulin Polymerization, Protein Kinases, HDACs | Indole Derivatives mdpi.com |

| Oncology | Cell Cycle Arrest (S Phase) | 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide nih.gov |

| Infectious Diseases | Fungal Membrane Disruption | Indole-carbohydrazide Hybrids nih.gov |

| Diabetes | α-Glucosidase Inhibition | Indole-carbohydrazide-triazoles nih.gov |

| Inflammation | Cyclooxygenase (COX) Inhibition | Indole-carbohydrazide Schiff's Bases researchgate.net |

| Various | Carbonic Anhydrase Inhibition | Hydrazonobenzenesulfonamides mdpi.com |

Development of Advanced Delivery Systems

A significant challenge in drug development is ensuring the therapeutic agent reaches its target in sufficient concentration without causing systemic toxicity. Advanced drug delivery systems can enhance the pharmacokinetic profile of promising compounds like this compound. Future research in this area could focus on:

Nanoparticle-Based Formulations: Encapsulating this compound in nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could improve its solubility, stability, and bioavailability. These systems can also be engineered for targeted delivery to specific tissues, such as tumors, thereby reducing off-target effects.

Prodrug Strategies: Converting this compound into a prodrug could enhance its absorption and distribution. The prodrug would be inactive until it is metabolized to the active form at the target site, which can improve efficacy and reduce side effects.

Targeted Delivery Conjugates: Attaching ligands that bind to specific receptors overexpressed on diseased cells (e.g., cancer cells) to a this compound-loaded delivery system could achieve active targeting and increase the therapeutic index.

Clinical Translation Potential and Challenges

Translating a promising compound from the laboratory to the clinic is a complex, lengthy, and expensive process. For this compound, several factors will be critical for successful clinical translation.

Potential:

The well-established safety and efficacy of many indole-based drugs in the market may provide a smoother regulatory pathway.

The synthetic accessibility of indole-carbohydrazide hybrids suggests that large-scale manufacturing could be feasible. nih.gov

Challenges:

Comprehensive Preclinical Evaluation: Extensive in vitro and in vivo studies will be required to establish a robust efficacy and safety profile before initiating human trials. This includes detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies. nih.gov

Identification of a Specific Clinical Niche: Given the broad potential activities, identifying a clear and unmet medical need where this compound shows superior efficacy will be crucial for attracting funding and navigating the clinical trial process.

Scalability and Manufacturing: While initial syntheses are promising, developing a cost-effective and scalable manufacturing process that adheres to Good Manufacturing Practice (GMP) standards is a significant hurdle.

Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases. Investigating the synergistic effects of this compound with existing drugs could unlock new treatment paradigms.

Future studies should explore combinations with:

Targeted Therapies: If this compound is found to inhibit a specific pathway, combining it with another targeted agent that inhibits a parallel or downstream pathway could lead to a more profound and durable response.

Antibiotics or Antifungals: In the context of infectious diseases, combining this compound with existing antimicrobial agents could broaden the spectrum of activity or help overcome resistance mechanisms.

Addressing Resistance Mechanisms

Drug resistance is a major cause of treatment failure. mdpi.com The development of any new therapeutic agent must consider potential resistance mechanisms from the outset.

Future research on this compound should include:

Identification of Resistance Pathways: If cancer cells or microbes develop resistance to this compound, it will be critical to identify the underlying molecular mechanisms. This could involve drug efflux pumps, target mutation, or activation of bypass signaling pathways.

Development of Second-Generation Compounds: Once resistance mechanisms are understood, medicinal chemists can design next-generation derivatives of this compound that can circumvent these mechanisms.

Combination Strategies to Overcome Resistance: As mentioned previously, combination therapies can be designed to target both the primary mechanism of action and the potential pathways of resistance simultaneously.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1H-Indole-6-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves the condensation of 1H-Indole-6-carboxylic acid with hydrazine hydrate. Evidence from analogous indole derivatives (e.g., iodination of 1H-indole-3-carbaldehyde in acetonitrile with iodine and oxidizing agents) suggests using polar aprotic solvents (e.g., DMF or ethanol) under reflux at 80–100°C for 6–12 hours . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to hydrazine). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in DMSO-d6 to confirm hydrazide (-CONHNH) proton signals (δ 9.5–10.5 ppm) and indole ring protons .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with ESI-MS for molecular ion confirmation (expected m/z: 175.19) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points and thermal stability. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation products. Store in airtight containers under inert gas (N) at -20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Use software suites like SHELXL or OLEX2 for refinement . For example, if electron density maps suggest disorder in the hydrazide moiety, apply restraints to bond lengths and angles. Validate models using R-factor convergence (<5%) and Hamilton reliability tests. Cross-reference with spectroscopic data to confirm functional group geometry .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies. Use software like Gaussian or ORCA to simulate reaction pathways, focusing on electron-deficient carbonyl carbons and hydrazine nucleophilicity. Compare results with experimental kinetic data (e.g., rate constants from NMR time-course studies) .

Q. How can researchers design biologically active analogs of this compound while minimizing off-target effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the indole C3/C5 positions to modulate steric and electronic effects. For example, electron-withdrawing groups (e.g., -NO) enhance electrophilicity at the hydrazide carbonyl .

- Docking Studies : Use AutoDock Vina or Schrödinger to screen analogs against target proteins (e.g., kinase enzymes). Validate with in vitro assays (IC determination) and selectivity profiling against related enzymes .

Q. What are the best practices for handling contradictions between theoretical and experimental data in mechanistic studies of this compound reactions?

- Methodological Answer : Employ a tiered validation approach:

Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive reactions).

Use isotopic labeling (e.g., -hydrazine) to track reaction pathways via NMR or MS.

Compare computational predictions (e.g., activation barriers) with experimental Arrhenius plots .

Methodological Guidance

Q. How should researchers formulate hypothesis-driven questions for studying this compound’s pharmacological potential?

- Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound inhibit histone deacetylase (HDAC) isoforms selectively via chelation of active-site zinc ions?” Validate feasibility with preliminary docking studies and literature reviews on HDAC inhibitor scaffolds .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。